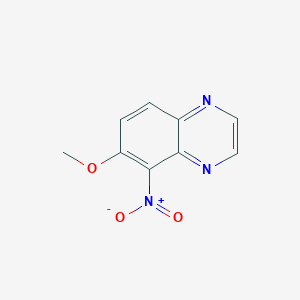

6-Methoxy-5-nitroquinoxaline

Descripción general

Descripción

6-Metoxi-5-nitroquinoxalina es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C9H7N3O3. Es un derivado de la quinoxalina, que es conocida por sus diversas aplicaciones farmacológicas e industriales. Este compuesto se caracteriza por la presencia de un grupo metoxi en la sexta posición y un grupo nitro en la quinta posición del anillo de quinoxalina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

6-Metoxi-5-nitroquinoxalina se puede sintetizar a través de varias rutas sintéticas. Un método común involucra la ciclocondensación de derivados de bencilo con o-fenilendiamina. Otro método incluye las reacciones de reemplazo nucleofílico de 2,3-disustituidas quinoxalinas . Estas reacciones típicamente requieren catalizadores específicos y condiciones de reacción controladas para lograr altos rendimientos y pureza.

Métodos de Producción Industrial

La producción industrial de 6-Metoxi-5-nitroquinoxalina a menudo implica principios de química verde para minimizar el impacto ambiental. El uso de métodos rentables y prácticas sostenibles se enfatiza para garantizar una producción eficiente a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-Metoxi-5-nitroquinoxalina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinoxalina.

Reducción: La reducción del grupo nitro puede producir derivados amino.

Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Tales como peróxido de hidrógeno o perácidos.

Agentes reductores: Tales como borohidruro de sodio o hidrogenación catalítica.

Agentes sustituyentes: Tales como halógenos o agentes alquilantes.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinoxalina, aminoquinoxalinas y varias quinoxalinas sustituidas .

Aplicaciones Científicas De Investigación

6-Metoxi-5-nitroquinoxalina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Sirve como una sonda en ensayos bioquímicos para estudiar las actividades enzimáticas e interacciones proteicas.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas debido a sus propiedades antimicrobianas y anticancerígenas.

Mecanismo De Acción

El mecanismo de acción de 6-Metoxi-5-nitroquinoxalina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. La presencia del grupo nitro le permite participar en reacciones redox, lo que puede conducir a la generación de especies reactivas de oxígeno y efectos celulares subsecuentes .

Comparación Con Compuestos Similares

Compuestos Similares

Quinoxalina: El compuesto padre, que carece de los grupos metoxi y nitro.

6-Metoxiquinoxalina: Similar pero sin el grupo nitro.

5-Nitroquinoxalina: Similar pero sin el grupo metoxi.

Singularidad

6-Metoxi-5-nitroquinoxalina es única debido a la presencia combinada de ambos grupos metoxi y nitro, que confieren reactividad química y actividad biológica distintas. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas y mejora su potencial como agente farmacológico versátil .

Propiedades

IUPAC Name |

6-methoxy-5-nitroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-15-7-3-2-6-8(9(7)12(13)14)11-5-4-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLMTOWDCPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353627 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56369-07-4 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)

![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11711574.png)

![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)

![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)

![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)

![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)

![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)

![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)